Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt

Description

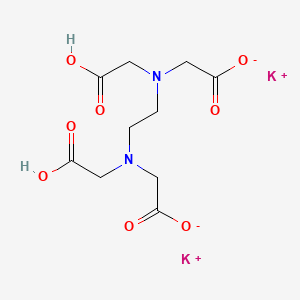

EDETATE DIPOTASSIUM, also known as dipotassium ethylenediaminetetraacetate, is a salt of ethylenediaminetetraacetic acid (EDTA). It is a chelating agent widely used in various fields, including pharmaceuticals, cosmetics, and food industries. This compound is known for its ability to bind metal ions, forming stable complexes that can be easily removed from solutions.

Properties

CAS No. |

2001-94-7 |

|---|---|

Molecular Formula |

C10H16KN2O8 |

Molecular Weight |

331.34 g/mol |

IUPAC Name |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

InChI Key |

XASWYPVFCVEQSU-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |

Other CAS No. |

25102-12-9 2001-94-7 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

7379-27-3 |

Synonyms |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

EDETATE DIPOTASSIUM is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain the dipotassium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of EDETATE DIPOTASSIUM follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

EDETATE DIPOTASSIUM primarily undergoes chelation reactions, where it forms stable complexes with metal ions such as calcium, magnesium, iron, and copper. These reactions are crucial in various applications, including water treatment, pharmaceuticals, and analytical chemistry .

Common Reagents and Conditions

The chelation reactions typically occur in aqueous solutions with a neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts like calcium chloride, magnesium sulfate, and ferric chloride .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used to remove metal ions from solutions, prevent metal-catalyzed reactions, and stabilize metal ions in various formulations .

Scientific Research Applications

EDETATE DIPOTASSIUM has a wide range of scientific research applications:

Mechanism of Action

EDETATE DIPOTASSIUM exerts its effects through chelation, where it binds to metal ions via its multiple carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily excreted from the body or removed from solutions. The chelation process involves the formation of coordinate bonds between the metal ions and the nitrogen and oxygen atoms in the EDTA molecule .

Comparison with Similar Compounds

Similar Compounds

Disodium EDTA: Another salt of ethylenediaminetetraacetic acid, commonly used in similar applications but with different solubility and stability properties.

Calcium Disodium EDTA: Used primarily in medicine for chelation therapy to treat heavy metal poisoning.

Tetrasodium EDTA: Often used in industrial applications for water treatment and as a preservative in personal care products.

Uniqueness

EDETATE DIPOTASSIUM is unique due to its specific solubility and stability properties, making it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Its ability to form highly stable complexes with a wide range of metal ions also sets it apart from other chelating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.